molecular formula C9H22N2 B1585107 N,N'-Diisopropyl-1,3-propanediamine CAS No. 63737-71-3

N,N'-Diisopropyl-1,3-propanediamine

Cat. No.: B1585107
CAS No.: 63737-71-3
M. Wt: 158.28 g/mol
InChI Key: OAVPQXXPJZPXTA-UHFFFAOYSA-N
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Description

N,N’-Diisopropyl-1,3-propanediamine: is an organic compound with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

N,N’-Diisopropyl-1,3-propanediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

N,N’-Diisopropyl-1,3-propanediamine is classified as a skin corrosive substance (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause severe skin burns and eye damage. Therefore, it’s crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-1,3-propanediamine can be synthesized through the reaction of 1,3-dibromopropane with isopropylamine . The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrogen bromide formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 12-24 hours .

Industrial Production Methods: In industrial settings, the production of N,N’-Diisopropyl-1,3-propanediamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines.

Mechanism of Action

The mechanism of action of N,N’-Diisopropyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the isopropyl groups enhances its binding affinity to hydrophobic pockets in proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • N,N’-Dimethyl-1,3-propanediamine
  • N,N’-Diethyl-1,3-propanediamine
  • N,N’-Diisopropylethylenediamine

Comparison: N,N’-Diisopropyl-1,3-propanediamine is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its reactivity and binding properties. Compared to N,N’-Dimethyl-1,3-propanediamine and N,N’-Diethyl-1,3-propanediamine, the isopropyl groups make it more hydrophobic and enhance its interactions with hydrophobic environments .

Properties

IUPAC Name

N,N'-di(propan-2-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVPQXXPJZPXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213178
Record name N,N'-Diisopropyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63737-71-3
Record name N,N'-Diisopropyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diisopropyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diisopropyl-1,3-propanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N'-Diisopropyl-1,3-propanediamine react with cyclophosphazenes and what structural features make it suitable for creating spirocyclic compounds?

A1: this compound acts as a nucleophile, its two terminal amine groups reacting with the phosphorus atoms of cyclophosphazenes (both hexachlorocyclotriphosphazene and octachlorocyclotetraphosphazene) to form spirocyclic structures. [, ] The diisopropyl groups on the nitrogen atoms and the three-carbon chain linker contribute to the formation of stable spirocyclic rings. This is due to the steric bulk of the isopropyl groups, which likely favors ring closure over linear polymerization, and the appropriate length of the propylene linker bridging the two reactive amine groups.

Q2: What analytical techniques were used to characterize the spirocyclic phosphazene derivatives synthesized using this compound?

A3: The spirocyclic phosphazene derivatives were characterized using a combination of spectroscopic and analytical techniques. These included nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ³¹P NMR) for structural analysis and elemental analysis to confirm the chemical composition. [, ] Single-crystal X-ray diffraction analysis was also employed to determine the solid-state structures of several synthesized compounds. [] These techniques provided complementary information to confirm the identity and purity of the synthesized spirocyclic phosphazenes.

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